molecular formula C17H20N4O B2891033 N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide CAS No. 1448139-93-2

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide

Cat. No.: B2891033
CAS No.: 1448139-93-2
M. Wt: 296.374
InChI Key: NAESXVPVKQCPQK-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide is a synthetic organic compound that belongs to the class of cinnamamides. This compound is characterized by the presence of a cinnamamide moiety attached to a pyrimidine ring substituted with dimethylamino and dimethyl groups. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as 2,4,6-trimethylpyrimidine with dimethylamine under controlled conditions.

    Attachment of the Cinnamamide Moiety: The cinnamamide moiety is introduced by reacting the synthesized pyrimidine derivative with cinnamoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the dimethylamino group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)cinnamamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

(E)-N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-12-16(13(2)19-17(18-12)21(3)4)20-15(22)11-10-14-8-6-5-7-9-14/h5-11H,1-4H3,(H,20,22)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAESXVPVKQCPQK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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